N-Carbobenzyloxy-S-benzoyl-L-cysteine
Overview
Description
N-Carbobenzyloxy-S-benzoyl-L-cysteine: is a synthetic derivative of the amino acid L-cysteine. It is characterized by the presence of a carbobenzyloxy (benzyloxycarbonyl) protecting group on the amino group and a benzoyl group on the sulfur atom. This compound is often used in peptide synthesis and as an intermediate in the preparation of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of L-cysteine is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium hydroxide. This forms the N-carbobenzyloxy-L-cysteine intermediate.
Benzoylation of the Thiol Group: The thiol group of the intermediate is then benzoylated using benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods: The industrial production of N-Carbobenzyloxy-S-benzoyl-L-cysteine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Carbobenzyloxy-S-benzoyl-L-cysteine can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfoxides.
Reduction: The compound can be reduced to remove the benzoyl group, yielding N-carbobenzyloxy-L-cysteine.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: N-carbobenzyloxy-L-cysteine.
Substitution: Various N-carbobenzyloxy-S-acyl-L-cysteine derivatives.
Scientific Research Applications
Chemistry: N-Carbobenzyloxy-S-benzoyl-L-cysteine is used as a building block in peptide synthesis. It helps in the formation of peptide bonds by protecting the amino and thiol groups during the synthesis process .
Biology: In biological research, this compound is used to study the role of cysteine residues in proteins and enzymes. It serves as a model compound for investigating the reactivity and modification of cysteine residues .
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of cysteine-based drugs and prodrugs. It is also used in the synthesis of enzyme inhibitors and other bioactive molecules .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various active pharmaceutical ingredients (APIs). It is also employed in the production of specialty chemicals and fine chemicals .
Mechanism of Action
The mechanism of action of N-Carbobenzyloxy-S-benzoyl-L-cysteine involves its ability to protect the amino and thiol groups of cysteine. This protection is crucial during peptide synthesis, as it prevents unwanted side reactions. The carbobenzyloxy group is typically removed under mild acidic conditions, while the benzoyl group can be removed by reduction or substitution reactions .
Comparison with Similar Compounds
N-Carbobenzyloxy-L-cysteine: Similar in structure but lacks the benzoyl group on the sulfur atom.
N-Carbobenzyloxy-S-acetyl-L-cysteine: Similar but has an acetyl group instead of a benzoyl group.
N-Carbobenzyloxy-S-methyl-L-cysteine: Similar but has a methyl group instead of a benzoyl group.
Uniqueness: N-Carbobenzyloxy-S-benzoyl-L-cysteine is unique due to the presence of both the carbobenzyloxy and benzoyl protecting groups. This dual protection allows for selective deprotection and modification, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-benzoylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c20-16(21)15(12-25-17(22)14-9-5-2-6-10-14)19-18(23)24-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,23)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXFVAMPPOGQON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC(=O)C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14390-50-2 | |
Record name | MLS002703351 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-CARBOBENZYLOXY-S-BENZOYL-L-CYSTEINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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